molecular formula C7H11NO3 B1453814 1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid CAS No. 1229625-39-1

1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid

Cat. No. B1453814
M. Wt: 157.17 g/mol
InChI Key: PUGDEACANJGZAI-UHFFFAOYSA-N
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Description

“1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acids, which are structurally similar to “1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid”, has been studied . The methods include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .


Molecular Structure Analysis

The InChI code for “1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is 1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

“1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is a powder at room temperature . It has a molecular weight of 157.17 .

Scientific Research Applications

  • Summary of the Application : ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
  • Methods of Application : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
  • Results or Outcomes : In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence has been studied .

Safety And Hazards

The safety information for “1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin burns and eye damage .

properties

IUPAC Name

1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGDEACANJGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid

CAS RN

1229625-39-1
Record name 1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid
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1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid
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1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid
Reactant of Route 5
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1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid

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